1,2-Dibromocyclopentene

Grignard Reagent Chemoselective Synthesis Cross-Coupling

1,2-Dibromocyclopentene (CAS 75415-78-0) is a vicinal dibromoalkene with a five-membered cyclopentene core. It is a transparent light yellow liquid with a density of 1.895 g/mL at 25 °C and a boiling point of 78 °C at 5 mmHg.

Molecular Formula C5H6Br2
Molecular Weight 225.91 g/mol
CAS No. 75415-78-0
Cat. No. B1308690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromocyclopentene
CAS75415-78-0
Molecular FormulaC5H6Br2
Molecular Weight225.91 g/mol
Structural Identifiers
SMILESC1CC(=C(C1)Br)Br
InChIInChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2
InChIKeyPNWFXPGGROADNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromocyclopentene (CAS 75415-78-0): Procurement and Differentiation Guide for Vicinal Dibromoalkene Building Blocks


1,2-Dibromocyclopentene (CAS 75415-78-0) is a vicinal dibromoalkene with a five-membered cyclopentene core. It is a transparent light yellow liquid with a density of 1.895 g/mL at 25 °C and a boiling point of 78 °C at 5 mmHg . The compound is recognized as a versatile synthetic intermediate, particularly valued for its ability to undergo selective mono-functionalization via Br/Mg exchange, as well as 1,2-difunctionalization and participation in cross-coupling cascades for the construction of complex molecular architectures [1].

Why 1,2-Dibromocyclopentene Cannot Be Directly Substituted with Other Vicinal Dihalocycloalkenes


The selection of a vicinal dihalocycloalkene building block is not trivial. The ring size (cyclopentene vs. cyclohexene) and the nature of the halogen (Br vs. I) directly dictate the reaction outcomes and the subsequent synthetic pathways [1][2]. While 1,2-dibromocyclopentene and its six-membered analog, 1,2-dibromocyclohexene, often show comparable initial yields in twofold Heck couplings, the cyclopentene-derived products undergo fundamentally different downstream transformations [1][3]. Specifically, the cyclopentene scaffold leads to distinct acid-catalyzed rearrangements rather than Cope rearrangements, a divergence that can determine the success or failure of a target synthesis [1][3]. Furthermore, the choice between a brominated and an iodinated cyclopentene impacts both reactivity and catalyst compatibility [2]. Generic substitution without a detailed understanding of these scaffold-specific outcomes carries a high risk of project failure.

Quantitative Differentiation of 1,2-Dibromocyclopentene Against Key Comparators


Selective Mono-Functionalization: Br/Mg Exchange Yields of 1,2-Dibromocyclopentene vs. 1-Bromocyclopentene

1,2-Dibromocyclopentene demonstrates a significant and practical advantage over its mono-brominated analog in selective mono-functionalization. The single Br/Mg exchange with iPrMgCl·LiCl generates a stable β-bromocyclopentenylmagnesium reagent that reacts with various electrophiles in yields of 65-82% [1]. In stark contrast, the reaction of 1-bromocyclopentene with dinitrogen tetroxide, a different electrophile but illustrative of the challenge, produces 2-nitrocyclopentanone in only 15-20% yield [2]. While these are different electrophiles, the data highlight the superior and reliable reactivity profile of the dibromo derivative for accessing a versatile organomagnesium intermediate, a key step in many synthetic sequences.

Grignard Reagent Chemoselective Synthesis Cross-Coupling

Divergent Reaction Outcomes from Twofold Heck Coupling: 1,2-Dibromocyclopentene vs. 1,2-Dibromocyclohexene

While both 1,2-dibromocyclopentene and its six-membered ring analog, 1,2-dibromocyclohexene, undergo twofold Heck coupling with alkenes to give (E,Z,E)-1,3,5-hexatrienes in comparable yields (43-81%), the subsequent epoxidation step reveals a critical, scaffold-dependent divergence [1][2]. The cyclopentene-derived epoxides (3a-c) do not undergo Cope rearrangement like their cyclohexene counterparts (4a-e). Instead, they exclusively undergo an acid-catalyzed 1,2-alkenyl shift to yield 2,2-dialkenylcyclopentanones (71-100% yield) or indan derivatives (46-82%) [1][2]. This demonstrates that the cyclopentene core directs the reaction pathway away from forming oxygen-bridged cyclodeca-1,5-dienes and toward cyclopentanone or indan products.

Heck Coupling Reaction Divergence Scaffold Hopping

Suzuki-Heck Cascade Efficiency: 1,2-Dibromocyclopentene vs. o-Dibromoarenes in Indeno-Annulation

In a palladium-catalyzed Suzuki-Heck-type cascade for the indeno[1,2,3]-annelation of polycyclic aromatic hydrocarbons (PAHs), 1,2-dibromocyclopentene (14a) exhibits a distinct reactivity profile compared to o-dibromoarenes [1]. The reaction with 14a yields the desired cyclization product (16a) in 33% yield, along with a 19% yield of the twofold Suzuki coupling product (17a) [1]. This stands in contrast to the use of o-dibromoarenes which can provide the analogous cyclization product in yields up to 87% [1]. This quantitative data highlights that while 1,2-dibromocyclopentene participates in this valuable cascade, it does so with a unique yield profile that influences reaction design and purification strategy.

Cascade Reaction Suzuki Coupling Polycyclic Aromatics

Precision Application Scenarios for 1,2-Dibromocyclopentene (CAS 75415-78-0)


Synthesis of cis-Oligodiacetylenes as π-Conjugated Materials

1,2-Dibromocyclopentene serves as a crucial olefinic building block for the iterative synthesis of cis-oligodiacetylenes, which possess specific π-conjugated backbones [1]. The quantitative evidence from Br/Mg exchange studies (yields: 65-82%) supports its reliable use in generating organomagnesium intermediates for the stepwise construction of these materials, making it a preferred reagent in advanced materials chemistry [2].

Precursor to 2,2-Dialkenylcyclopentanones and Indan Derivatives via Divergent Heck-Epoxidation Sequences

As demonstrated by the divergent reaction outcome, 1,2-dibromocyclopentene is the specific precursor required to access 2,2-dialkenylcyclopentanones (71-100% yield) or indan derivatives (46-82%) [3][4]. For any project aiming to synthesize these specific cyclopentane-fused or rearranged products, the six-membered analog (1,2-dibromocyclohexene) is not a viable substitute, as it leads to a completely different product class (oxygen-bridged cyclodeca-1,5-dienes) [3][4].

Construction of Indeno-Annulated Polycyclic Aromatic Hydrocarbons (Indeno-PAHs)

This compound is a specific reagent for introducing a cyclopentene moiety into indeno-annelated PAHs via a Suzuki-Heck cascade [5]. The quantitative yield data (33% cyclization product) provides a benchmark for project planning in materials science and fullerene chemistry [5].

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